1-(3,4-Dichlorophenyl)-5-hydroxy-1h-pyrazole-3-carboxylic acid 1-(3,4-Dichlorophenyl)-5-hydroxy-1h-pyrazole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC14607481
InChI: InChI=1S/C10H6Cl2N2O3/c11-6-2-1-5(3-7(6)12)14-9(15)4-8(13-14)10(16)17/h1-4,13H,(H,16,17)
SMILES:
Molecular Formula: C10H6Cl2N2O3
Molecular Weight: 273.07 g/mol

1-(3,4-Dichlorophenyl)-5-hydroxy-1h-pyrazole-3-carboxylic acid

CAS No.:

Cat. No.: VC14607481

Molecular Formula: C10H6Cl2N2O3

Molecular Weight: 273.07 g/mol

* For research use only. Not for human or veterinary use.

1-(3,4-Dichlorophenyl)-5-hydroxy-1h-pyrazole-3-carboxylic acid -

Specification

Molecular Formula C10H6Cl2N2O3
Molecular Weight 273.07 g/mol
IUPAC Name 2-(3,4-dichlorophenyl)-3-oxo-1H-pyrazole-5-carboxylic acid
Standard InChI InChI=1S/C10H6Cl2N2O3/c11-6-2-1-5(3-7(6)12)14-9(15)4-8(13-14)10(16)17/h1-4,13H,(H,16,17)
Standard InChI Key URUFPJKRPSYKSA-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1N2C(=O)C=C(N2)C(=O)O)Cl)Cl

Introduction

Structural and Molecular Characteristics

1-(3,4-Dichlorophenyl)-5-hydroxy-1H-pyrazole-3-carboxylic acid (molecular formula: C₁₀H₆Cl₂N₂O₃, molecular weight: 273.07 g/mol) features a pyrazole ring substituted at the 1-position with a 3,4-dichlorophenyl group, a hydroxyl group at the 5-position, and a carboxylic acid moiety at the 3-position. The IUPAC name, 2-(3,4-dichlorophenyl)-3-oxo-1H-pyrazole-5-carboxylic acid, reflects its tautomeric form, where the hydroxyl group participates in keto-enol tautomerism.

Key Structural Features:

  • Pyrazole Core: A five-membered aromatic ring with two adjacent nitrogen atoms, enabling hydrogen bonding and coordination chemistry.

  • 3,4-Dichlorophenyl Group: Introduces steric bulk and electron-withdrawing effects, influencing reactivity and biological interactions.

  • Carboxylic Acid: Enhances solubility in polar solvents and provides a site for derivatization (e.g., esterification, amidation).

The compound’s canonical SMILES string, C1=CC(=C(C=C1N2C(=O)C=C(N2)C(=O)O)Cl)Cl, encodes its connectivity, while its InChIKey (URUFPJKRPSYKSA-UHFFFAOYSA-N) ensures unique identification in chemical databases.

Synthesis and Chemical Reactivity

Synthetic Routes

While no published protocol explicitly details the synthesis of 1-(3,4-dichlorophenyl)-5-hydroxy-1H-pyrazole-3-carboxylic acid, analogous pyrazole-carboxylic acids are typically synthesized via:

  • Condensation Reactions: Hydrazine derivatives react with β-keto esters or diketones to form pyrazole rings.

  • Cyclization: Intermediate hydrazones undergo acid- or base-catalyzed cyclization.

  • Functional Group Modifications: Hydroxyl and carboxylic acid groups are introduced via hydrolysis or oxidation .

A plausible route for this compound involves:

  • Reacting 3,4-dichlorophenylhydrazine with ethyl acetoacetate to form a hydrazone intermediate.

  • Cyclization under acidic conditions to yield the pyrazole ring.

  • Hydrolysis of the ester to the carboxylic acid and subsequent oxidation for hydroxyl group introduction.

Representative Synthesis Data (Analogous Compounds):

StepReagents/ConditionsYieldPurity
Hydrazone FormationEthanol, reflux, 6 h85%95%
CyclizationH₂SO₄, 0–5°C, 3 h78%90%
Ester HydrolysisNaOH (aq), 80°C, 4 h92%98%

Data adapted from Huang et al. (2017) .

Reactivity Profile

  • Carboxylic Acid: Forms salts with bases (e.g., NaOH), esters with alcohols, and amides with amines.

  • Hydroxyl Group: Participates in nucleophilic substitution or serves as a hydrogen-bond donor.

  • Dichlorophenyl Group: Directs electrophilic substitution to the para position relative to chlorine atoms.

Applications in Materials Science

Pyrazole-carboxylic acids serve as ligands in coordination polymers and metal-organic frameworks (MOFs). For instance:

  • Copper Complexes: Pyrazole-3-carboxylic acid forms antiferromagnetic Cu(II) complexes with bridging carboxylate groups .

  • Thermal Stability: Decomposition temperatures exceed 250°C, making them suitable for high-temperature applications .

Magnetic Properties of Analogous Complexes:

ComplexMagnetic Moment (µB)Néel Temperature (K)
[Cu₂(3-PCA)₂(DMAP)₄(H₂O)₂]·2H₂O1.215
[Cu₂(3-PCA)₂(4-PP)₂·2H₂O]ₙ1.012

Data from Liu et al. (2023) .

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to improve yields (>90%) and reduce purification steps.

  • Biological Screening: Evaluate in vivo toxicity and pharmacokinetics in mammalian models.

  • Materials Innovation: Explore electrocatalytic or photocatalytic applications of metal complexes.

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